4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrazolo[1,5-a]pyrimidin-6-yl group and a trifluoromethyl group.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines, pyrrolopyrimidines, and thiazole derivatives, highlights the chemical versatility of compounds with similar structural features. For instance, the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities demonstrates the potential of these compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine highlights the synthetic pathways to access complex heterocyclic frameworks (Kuznetsov & Chapyshev, 2007).
Anticancer and Antimicrobial Activities
Compounds with structural similarities have been evaluated for their potential anticancer and antimicrobial activities. The synthesis and biological evaluation of certain pyrimidino[5,4
-6,5]- and pyrrolo[3,2
-5,6] derivatives, for example, revealed antimicrobial activity, indicating the potential of such compounds in drug discovery (Al-Haiza et al., 2003). Additionally, sulfonamide thiazole derivatives have been synthesized and shown to have potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the wide-ranging biological activities of these compounds (Soliman et al., 2020).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to understand the interaction of similar compounds with biological targets. For example, novel heterocycles have been synthesized and their antimicrobial and antiproliferative activities assessed, along with molecular docking and computational studies to elucidate their mechanism of action (Fahim et al., 2021). Such studies are crucial for the rational design of compounds with improved biological activities.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3S/c19-18(20,21)15-9-16-22-10-13(11-26(16)24-15)23-17(27)12-3-5-14(6-4-12)30(28,29)25-7-1-2-8-25/h3-6,9-11H,1-2,7-8H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECVJLKWGHHPHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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